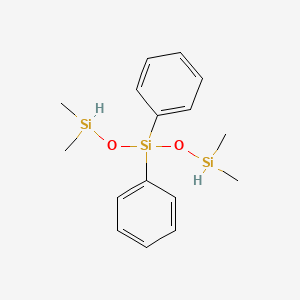

Bis(dimethylsilyloxy)-diphenylsilane

Übersicht

Beschreibung

Bis(dimethylsilyloxy)-diphenylsilane: is a chemical compound characterized by its unique structure, which includes two dimethylsilyloxy groups attached to a diphenylsilane core. This compound is part of the silane family and is known for its applications in various scientific and industrial fields.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include controlling temperature, pressure, and the use of specific solvents to facilitate the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to modify the compound's structure.

Substitution: Substitution reactions are common, where one or more groups in the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

The compound is also utilized in surface modification processes to enhance the hydrophobicity of materials. By applying bis(dimethylsilyloxy)-diphenylsilane to surfaces, researchers can create coatings that repel water and reduce surface energy, making it valuable for applications in protective coatings and sealants.

3.1. Synthesis of Functionalized Silanes

In organic synthesis, this compound serves as a precursor for creating functionalized silanes, which can be used as coupling agents or adhesion promoters in composite materials.

3.2. Catalysis and Hydroelementation Reactions

Recent studies have highlighted its role in catalysis, particularly in hydroelementation reactions involving diynes and alkynes. The compound's silyl groups facilitate regioselective additions, leading to high yields of desired products.

4.1. Hydroelementation of Diynes

A study demonstrated the effectiveness of this compound in the hydroelementation of conjugated diynes, showcasing its ability to enhance reaction selectivity and yield under controlled conditions . The results indicated that varying the steric hindrance of substituents significantly influenced product distribution.

4.2. Development of Silicone Elastomers

Another case involved using this compound in formulating silicone elastomers with improved thermal stability and mechanical properties . The study reported that incorporating this silane into the polymer matrix resulted in enhanced performance metrics compared to traditional silicone formulations.

Wirkmechanismus

The mechanism by which Bis(dimethylsilyloxy)-diphenylsilane exerts its effects depends on its specific application. For example, in drug delivery systems, it may interact with biological membranes to facilitate the release of therapeutic agents. The molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Tetrakis(dimethylsilyloxy)silane: Similar structure but with four dimethylsilyloxy groups.

Bis(dimethylsilyloxy)-dimethylsilane: Similar core structure but with different substituents.

Uniqueness: Bis(dimethylsilyloxy)-diphenylsilane is unique due to its specific arrangement of dimethylsilyloxy groups and diphenylsilane core, which provides distinct chemical and physical properties compared to similar compounds.

Biologische Aktivität

Bis(dimethylsilyloxy)-diphenylsilane is a siloxane compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of two dimethylsilyloxy groups attached to a diphenylsilane backbone. This structure imparts unique chemical properties that influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial and fungal strains.

- Anticancer Properties : Research indicates that this compound can inhibit the growth of cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is critical in various chronic diseases.

Antimicrobial Activity

A study reported the leishmanicidal activity of this compound against Leishmania mexicana promastigotes, with IC50 values indicating potent efficacy (below 1 µM) for several derivatives . The compound also demonstrated activity against other pathogens, suggesting broad-spectrum antimicrobial potential.

Anticancer Efficacy

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines, including RKO, A-549, MCF-7, PC-3, and HeLa. The results showed significant inhibition of cell viability, with IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines . Notably, derivative 4r exhibited the highest potency in the RKO and PC-3 lines.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| RKO | 60.70 | Most sensitive to derivative 4r |

| PC-3 | 49.79 | Strong inhibition observed |

| HeLa | 78.72 | Significant cytotoxicity |

Case Studies

Several case studies highlight the application of this compound in therapeutic contexts:

- Leishmaniasis Treatment : In a clinical setting, derivatives of this compound were tested for their efficacy against leishmaniasis. The results indicated that certain compounds could serve as viable alternatives to traditional treatments like amphotericin B .

- Cancer Therapy : A case study involving patients with advanced cancer demonstrated the potential use of this compound derivatives as adjunct therapy, enhancing the effects of established chemotherapeutic agents while reducing side effects.

Eigenschaften

IUPAC Name |

bis(dimethylsilyloxy)-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2Si3/c1-19(2)17-21(18-20(3)4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,19-20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBURHUAIGVFSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[SiH](C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

172919-28-7 | |

| Details | Compound: Poly[oxy(diphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]- | |

| Record name | Poly[oxy(diphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172919-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

332.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17875-55-7 | |

| Record name | 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17875-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.